1-Benzyl D-Aspartate 1-Benzyl D-Aspartate
Brand Name: Vulcanchem
CAS No.: 79337-40-9
VCID: VC21539289
InChI: InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

1-Benzyl D-Aspartate

CAS No.: 79337-40-9

Cat. No.: VC21539289

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl D-Aspartate - 79337-40-9

CAS No. 79337-40-9
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name (3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
Standard InChI Key NJSRYBIBUXBNSW-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])[NH3+]

Chemical Identity and Structure

Nomenclature and Identification

1-Benzyl D-Aspartate is a chemical derivative of D-aspartic acid, characterized by a benzyl group attachment at the alpha-carboxyl position of the aspartate molecule. This compound is known by several synonyms in scientific literature and commercial catalogs.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number79337-40-9
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.228 g/mol
InChI KeyNJSRYBIBUXBNSW-SECBINFHSA-N
IUPAC Name(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Common SynonymsD-Aspartic acid 1-benzyl ester; (3R)-3-amino-4-(benzyloxy)-4-oxobutanoic acid; D-Aspartic acid, 1-(phenylmethyl) ester

The compound's structure consists of a D-aspartic acid backbone with a benzyl group (C₆H₅CH₂-) attached to the alpha-carboxyl oxygen, forming an ester linkage. This modification retains the free beta-carboxyl group and the alpha-amino group of the original amino acid structure .

Structural Characteristics

The stereochemistry of 1-Benzyl D-Aspartate is significant, as it maintains the D-configuration at the alpha-carbon, distinguishing it from its L-isomer. This stereochemical configuration affects its biological activity and chemical behavior. The presence of the benzyl group increases the lipophilicity of the molecule compared to unmodified D-aspartic acid, potentially enhancing its membrane permeability in biological systems .

Physical and Chemical Properties

Physical Properties

1-Benzyl D-Aspartate exhibits distinct physical characteristics that are important for its identification, handling, and application in research contexts.

Table 2: Physical Properties of 1-Benzyl D-Aspartate

PropertyValueMethod
Physical StateCrystalline powder/solidObserved
ColorWhite to light yellowObserved
Melting Point176°CMeasured
Boiling Point391.0±37.0°CPredicted
Density1.283±0.06 g/cm³Predicted
Refractive Index14° (C=1, 0.1mol/L HCl)Measured

These physical properties help in characterizing the compound and ensuring its purity for research applications. The compound's stability at room temperature and its crystalline nature make it suitable for laboratory storage and handling .

Chemical Properties

The chemical behavior of 1-Benzyl D-Aspartate is influenced by its functional groups, including the carboxylic acid, amine, and ester moieties.

Table 3: Chemical Properties of 1-Benzyl D-Aspartate

PropertyValueNotes
pKa3.45±0.19Predicted value for the free carboxyl group
SolubilityLimited in water; soluble in polar organic solventsBased on typical properties of amino acid esters
StabilityStable under normal conditions; susceptible to hydrolysis in strong acidic or basic conditionsCommon behavior for amino acid esters
ReactivityReactive at the amine group and free carboxyl groupAllows for various chemical modifications

The compound possesses a free carboxylic acid group that can participate in acid-base reactions and form salts or additional esters. The primary amine group can undergo various reactions typical of amines, including acylation, alkylation, and Schiff base formation. The benzyl ester linkage is susceptible to catalytic hydrogenation and hydrolysis under appropriate conditions .

Synthesis and Production

Purification Methods

The purification of 1-Benzyl D-Aspartate typically employs standard techniques used for amino acid derivatives, including:

  • Recrystallization from appropriate solvent systems

  • Column chromatography, particularly using silica gel

  • High-performance liquid chromatography (HPLC) for analytical-grade purity

Commercial sources typically offer the compound with a purity of ≥98.0% as determined by HPLC analysis, making it suitable for research applications requiring high purity standards .

Applications in Research

Biochemical Research

1-Benzyl D-Aspartate has applications in biochemical research, particularly in studies investigating amino acid metabolism and the role of D-amino acids in biological systems. The benzyl ester modification provides a useful tool for tracking the fate of D-aspartic acid in various biochemical pathways .

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-Benzyl D-Aspartate serves as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups (amine, carboxylic acid, and benzyl ester) allows for selective reactions at different sites of the molecule .

The compound's role in peptide synthesis is particularly noteworthy, as it can be incorporated into peptide chains through standard coupling techniques while maintaining orthogonal protection of the alpha and beta carboxyl groups .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

The analysis and quantification of 1-Benzyl D-Aspartate typically employ various chromatographic techniques, with HPLC being the most commonly used method for purity determination. The compound's UV absorption, attributed to the benzyl group, facilitates its detection in UV-based HPLC systems .

Spectroscopic Methods

Spectroscopic techniques useful for the characterization of 1-Benzyl D-Aspartate include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, particularly through ¹H and ¹³C NMR

  • Infrared (IR) spectroscopy: Useful for identifying functional groups, including the ester carbonyl, free carboxylic acid, and amine functionalities

  • Mass spectrometry: Allows for accurate mass determination and structural elucidation through fragmentation patterns

These analytical methods are essential for confirming the identity, purity, and structural integrity of 1-Benzyl D-Aspartate in research and commercial contexts .

ParameterDetails
Typical Packaging1g, 5g quantities
Purity Specifications≥98.0% (HPLC)
Storage RecommendationsStore at room temperature in a dry environment
StabilityStable under recommended storage conditions

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